Lipophilicity (logP) Advantage Over Unsubstituted and Smaller-Alkyl 6-Phenyl Analogs
The calculated logP (XLogP3) of 6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one is 2.4 [1]. In contrast, the unsubstituted 6-phenyl-3(2H)-pyridazinone has a predicted logP of approximately 1.2–1.5, and the 4-methyl analog falls around 1.8. The 0.6–1.2 log-unit increase conferred by the isopropyl group translates to an approximately 4- to 16-fold higher lipophilicity, which is critical for membrane permeability and target-site partitioning in cellular assays.
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | 6-phenyl-3(2H)-pyridazinone (XLogP3 ~1.2–1.5, estimated); 6-(4-methylphenyl)-3(2H)-pyridazinone (XLogP3 ~1.8, estimated) |
| Quantified Difference | ΔlogP ≈ +0.9 to +1.2 vs. unsubstituted; ΔlogP ≈ +0.6 vs. 4-methyl |
| Conditions | Predicted values from PubChem/kuujia computational descriptors; comparator logP values are class-level estimates based on standard additive fragment methods |
Why This Matters
For procurement in CNS or intracellular target programs, the higher logP of the isopropyl derivative predicts superior passive membrane permeability relative to smaller alkyl analogs, directly influencing hit selection and lead optimization decisions.
- [1] Kuujia. Cas no 58897-60-2 (6-(4-Isopropylphenyl)-3(2h)-pyridazinone). https://www.kuujia.com/cas-58897-60-2.html (accessed 2026-04-24). View Source
